
4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol is an organic compound with the molecular formula C9H12N2O2 It is a derivative of indene, featuring amino groups at positions 4 and 7, and hydroxyl groups at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol typically involves multi-step organic reactions. One common method starts with the reduction of indene derivatives, followed by the introduction of amino groups through nucleophilic substitution reactions. The hydroxyl groups are then introduced via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of indene derivatives, followed by amination and hydroxylation steps
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of diketones or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol involves its interaction with biological molecules. The amino groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The hydroxyl groups can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Indandiol: A similar compound with hydroxyl groups at positions 1 and 2 but lacking amino groups.
4,7-Diaminoindene: A compound with amino groups at positions 4 and 7 but lacking hydroxyl groups.
Uniqueness
4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
917805-21-1 |
|---|---|
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
4,7-diamino-2,3-dihydro-1H-indene-1,2-diol |
InChI |
InChI=1S/C9H12N2O2/c10-5-1-2-6(11)8-4(5)3-7(12)9(8)13/h1-2,7,9,12-13H,3,10-11H2 |
InChI-Schlüssel |
VVYSRNKXZJVMDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C2=C(C=CC(=C21)N)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


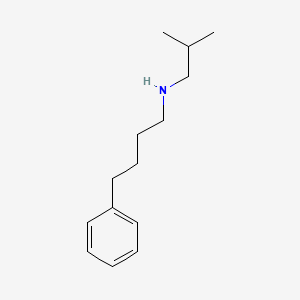
![N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline](/img/structure/B14176771.png)
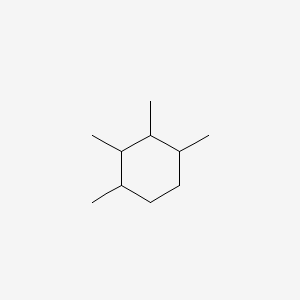
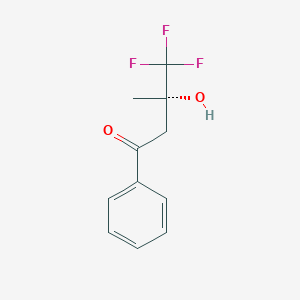
![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
![N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline](/img/structure/B14176791.png)
![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)


![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide](/img/structure/B14176809.png)
![4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine](/img/structure/B14176821.png)
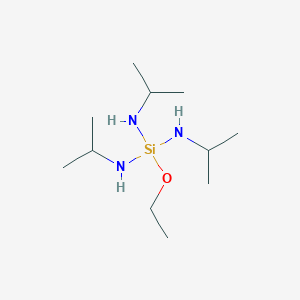
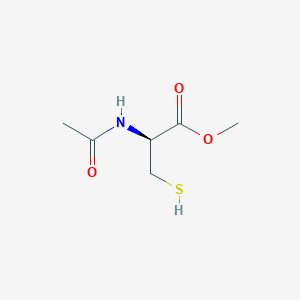
![2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14176833.png)
